5,7-Dimethylazulene-1-carbaldehyde
Description
5,7-Dimethylazulene-1-carbaldehyde is a substituted azulene derivative characterized by a unique non-benzenoid aromatic structure. Azulenes are bicyclic compounds composed of fused cycloheptatriene and cyclopentadiene rings, distinguished by their deep blue color and electronic properties. The introduction of methyl groups at positions 5 and 7, along with a formyl group at position 1, enhances its stability and reactivity, making it valuable in materials science and organic synthesis.
Properties
CAS No. |
148546-21-8 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5,7-dimethylazulene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-5-10(2)7-13-11(6-9)3-4-12(13)8-14/h3-8H,1-2H3 |
InChI Key |
OQGYZENKAMDKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=CC2=C1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Tropolone-Based Ring Contraction
The classic azulene synthesis involves tropolone derivatives undergoing ring contraction. For 5,7-dimethylazulene, 4-isopropyl-7-methyltropolone serves as a precursor. Treatment with p-toluenesulfonyl chloride forms a sulfonate intermediate, which undergoes base-mediated cyclization to yield the azulene core. Methyl groups are introduced via alkylation or during tropolone synthesis, ensuring proper regiochemistry. This method, while laborious, provides precise control over substituent placement.
Functionalization of Guaiazulene Derivatives
Guaiazulene (7-isopropyl-1,4-dimethylazulene) is a commercially available azulene derivative. Selective demethylation or transposition reactions could theoretically yield 5,7-dimethylazulene, though direct evidence is limited. Alternatively, de novo synthesis via cross-conjugated ketones offers a pathway to install methyl groups at desired positions.
Vilsmeier-Haack Formylation at C1
Standard Protocol Using POCl₃ and DMF
The Vilsmeier-Haack reaction is the most direct method for introducing the formyl group at C1. Adapted from indole and thiophene formylation, the procedure involves:
- Vilsmeier Reagent Preparation : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C to generate the electrophilic chloroiminium intermediate.
- Reaction with 5,7-Dimethylazulene : The azulene substrate, dissolved in DMF, is treated with the Vilsmeier reagent at 0–5°C, followed by reflux (5–8 hours) to facilitate electrophilic substitution at C1.
- Workup : Hydrolysis with saturated sodium carbonate (pH 8–9) precipitates the product, which is isolated via filtration and recrystallization.
Key Advantages :
- High regioselectivity due to C1’s nucleophilicity.
- Scalability, with yields exceeding 70% for analogous azulene aldehydes.
Limitations :
Phosgene-Mediated Vilsmeier Reaction
Patent CN103787945A proposes phosgene (COCl₂) as an alternative to POCl₃, reducing environmental impact. The method employs:
- Reagent Preparation : Phosgene is introduced into a mixture of DMF and 5,7-dimethylazulene under solvent-free conditions.
- Reaction : Conducted at 40–60°C for 2–4 hours, followed by hydrolysis and extraction.
- Yield : Comparable to POCl₃-based methods (68–75%) with minimal wastewater.
Iron-Mediated Functionalization
Recent advances in transition metal chemistry enable azulene functionalization via iron carbonyl complexes. A 2020 study demonstrates that cationic η⁵-iron diene complexes react with azulenes at C1, forming σ-complexes that hydrolyze to aldehydes. Although untested for 5,7-dimethylazulene, this method offers a complementary approach:
- Reaction Setup : 5,7-Dimethylazulene is treated with [Fe(CO)₃(η⁴-C₄H₆)]BF₄ in acetone.
- Nucleophilic Attack : The azulene’s C1 attacks the iron-coordinated diene, forming a stabilized intermediate.
- Oxidation : Exposure to air oxidizes the intermediate to the aldehyde.
Yield : ~65% for analogous substrates, with potential for optimization.
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Vilsmeier (POCl₃) | DMF, POCl₃ | 70–85 | High (P waste) | Industrial |
| Vilsmeier (Phosgene) | DMF, COCl₂ | 68–75 | Moderate | Pilot-scale |
| DDQ Oxidation | DDQ, CH₂Cl₂ | 80–87 | Low | Lab-scale |
| Iron-Mediated | Fe(CO)₃, BF₄⁻ | ~65 | Low | Lab-scale |
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylazulene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like FeCl₃.
Major Products:
Oxidation: 5,7-Dimethylazulene-1-carboxylic acid.
Reduction: 5,7-Dimethylazulene-1-methanol.
Substitution: Halogenated or nitrated derivatives of 5,7-Dimethylazulene.
Scientific Research Applications
Chemistry: 5,7-Dimethylazulene-1-carbaldehyde is used as a precursor in the synthesis of various azulene derivatives, which are studied for their unique electronic and optical properties.
Biology: Azulene derivatives, including this compound, are investigated for their potential anti-inflammatory and antimicrobial activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of azulene derivatives in treating inflammatory conditions and infections.
Industry: Azulene compounds are used in the formulation of dyes and pigments due to their intense coloration. They are also explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5,7-Dimethylazulene-1-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the azulene ring can undergo electrophilic substitution. These reactions enable the compound to interact with biological molecules and materials, leading to its observed effects.
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group can form adducts with nucleophiles, such as amines and thiols.
Electrophilic Substitution: The azulene ring can undergo substitution reactions, affecting its electronic properties and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on heterocyclic aldehydes and their derivatives, which share functional group similarities but differ in core structures. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Findings
Electronic Effects: The formyl group in this compound likely increases electrophilicity compared to cyano-substituted analogs like 11a/b, which exhibit strong IR absorption for CN (~2200 cm⁻¹) . Benzodithiazines (15, 7) show distinct SO₂ and COOCH₃ IR signals, absent in azulene derivatives, reflecting divergent electronic environments .
Thermal Stability: Azulene derivatives are typically less thermally stable than benzodithiazines (e.g., 15, mp >300°C) due to strained non-benzenoid cores .
Synthetic Accessibility :
- Thiazolo-pyrimidines (11a/b) and benzodithiazines (7, 15) are synthesized via condensation reactions (e.g., with aldehydes), similar to methods that might apply to azulene-carbaldehydes. However, azulene systems require specialized starting materials .
Functional Group Compatibility :
- The methyl groups in this compound may hinder reactivity at adjacent positions, unlike the unsubstituted benzylidene groups in 11a/b , which facilitate further functionalization .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,7-Dimethylazulene-1-carbaldehyde, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via functionalization of azulene derivatives. A common approach involves Friedel-Crafts acylation or Vilsmeier-Haack formylation of 5,7-dimethylazulene to introduce the carbaldehyde group. Key intermediates (e.g., azulene precursors) are characterized using -NMR and -NMR to confirm regioselectivity and purity. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weights. Crystallographic validation using SHELX-based refinement (e.g., SHELXL) can resolve ambiguities in planar azulene systems .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirms extended π-conjugation via absorption maxima (~500–600 nm for azulene derivatives).
- IR Spectroscopy : Identifies the aldehyde C=O stretch (~1680–1720 cm) and aromatic C-H stretches.
- NMR Spectroscopy : -NMR detects methyl group protons (δ 2.1–2.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm). -NMR distinguishes carbonyl carbons (δ 190–200 ppm) and aromatic carbons.
Cross-validation with X-ray crystallography (SHELXL) resolves torsional strain in the azulene core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. To address this:
Reproduce Conditions : Standardize solvents (e.g., DMSO-d) and temperature for NMR.
Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
Crystallographic Validation : Use SHELX programs to refine crystal structures and identify non-covalent interactions (e.g., hydrogen bonding) that alter spectral profiles .
Q. What strategies optimize the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to block reactive sites.
- Lewis Acid Catalysis : Use AlCl or BF-etherate to enhance electrophilic attack at the 1-position.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC-MS; lower temperatures favor kinetic products (e.g., 1-carbaldehyde), while higher temperatures favor thermodynamic stability .
Q. How can derivatization improve the detection of this compound in complex matrices?
- Methodological Answer : Derivatize the aldehyde group with hydrazine-based reagents (e.g., dansylhydrazine or 4-hydrazinobenzoic acid) to form stable hydrazones.
- LC-MS/MS : Enhances sensitivity by introducing ionizable groups.
- Fluorescence Tagging : Dansylhydrazine derivatives enable detection at sub-nanomolar concentrations in biological samples.
Validate specificity using control reactions with competing aldehydes .
Data Contradiction & Validation
Q. How should researchers address low yields in the synthesis of this compound?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., FeCl vs. ZnCl) via design of experiments (DoE).
- Byproduct Analysis : Use GC-MS or preparative TLC to isolate and identify side products (e.g., over-oxidized or dimerized species).
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by minimizing thermal degradation .
Q. What computational tools predict the reactivity of this compound in photophysical studies?
- Methodological Answer :
- TD-DFT Calculations : Predict absorption/emission spectra and excited-state dynamics.
- Molecular Dynamics (MD) Simulations : Model solvation effects on fluorescence quantum yield.
- Frontier Molecular Orbital (FMO) Analysis : Identifies electron-rich sites for functionalization.
Cross-validate with experimental data (e.g., cyclic voltammetry for HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
